molecular formula C15H13BrN2O B4883825 (2E)-1-(4-Bromophenyl)-3-[(6-methylpyridin-2-YL)amino]prop-2-EN-1-one

(2E)-1-(4-Bromophenyl)-3-[(6-methylpyridin-2-YL)amino]prop-2-EN-1-one

Cat. No.: B4883825
M. Wt: 317.18 g/mol
InChI Key: ZYPXFVKFBHULDH-MDZDMXLPSA-N
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Description

(2E)-1-(4-Bromophenyl)-3-[(6-methylpyridin-2-YL)amino]prop-2-EN-1-one is a synthetic organic compound characterized by the presence of a bromophenyl group and a methylpyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Bromophenyl)-3-[(6-methylpyridin-2-YL)amino]prop-2-EN-1-one typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, is subjected to a condensation reaction with acetone in the presence of a base such as sodium hydroxide to form 4-bromo-1-phenyl-2-propanone.

    Amination Reaction: The intermediate is then reacted with 6-methyl-2-aminopyridine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Bromophenyl)-3-[(6-methylpyridin-2-YL)amino]prop-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2E)-1-(4-Bromophenyl)-3-[(6-methylpyridin-2-YL)amino]prop-2-EN-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Bromophenyl)-3-[(6-methylpyridin-2-YL)amino]prop-2-EN-1-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the methylpyridinylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A bidentate ligand used in coordination chemistry.

    Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye production.

    Trimethoxyphenylsilane: A silane compound used in organic synthesis.

Uniqueness

(2E)-1-(4-Bromophenyl)-3-[(6-methylpyridin-2-YL)amino]prop-2-EN-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromophenyl and methylpyridinylamino groups allow for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c1-11-3-2-4-15(18-11)17-10-9-14(19)12-5-7-13(16)8-6-12/h2-10H,1H3,(H,17,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPXFVKFBHULDH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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